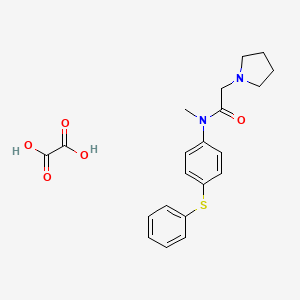
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate is a complex organic compound that features a pyrrolidine ring, a phenylthio group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of N-methylpyrrolidine with p-(phenylthio)benzoyl chloride under basic conditions to form the intermediate N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide. This intermediate is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylacetamide: Lacks the phenylthio group.
N-Methyl-N-(p-tolyl)acetamide: Contains a methyl group instead of a phenylthio group.
N-Methyl-N-(p-chlorophenyl)acetamide: Contains a chlorine atom instead of a phenylthio group.
Uniqueness
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
77711-45-6 |
|---|---|
Molecular Formula |
C21H24N2O5S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-methyl-N-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-ylacetamide;oxalic acid |
InChI |
InChI=1S/C19H22N2OS.C2H2O4/c1-20(19(22)15-21-13-5-6-14-21)16-9-11-18(12-10-16)23-17-7-3-2-4-8-17;3-1(4)2(5)6/h2-4,7-12H,5-6,13-15H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
VWRXCXMCZNKWDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)CN3CCCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


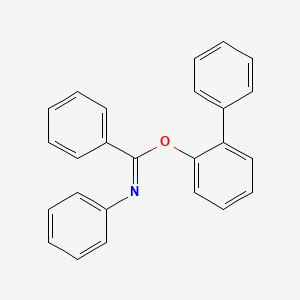
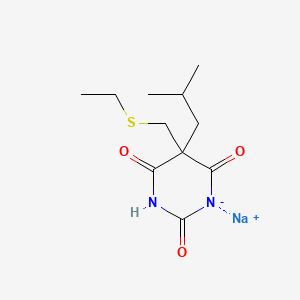
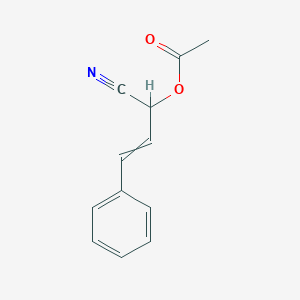
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)

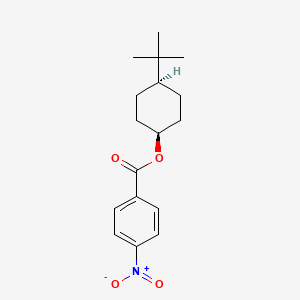

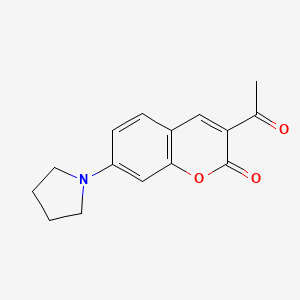
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)

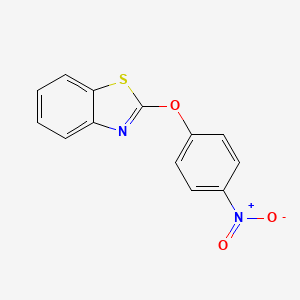
![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)

